1-Deoxy-D-glycero-D-gulo-heptitol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Deoxy-D-glycero-D-gulo-heptitol can be synthesized from D-glucose through a series of chemical reactions. One common method involves the condensation of D-glucose with nitromethane in the presence of sodium methoxide. This reaction yields 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, which can then be reduced to this compound using hydrogen in the presence of palladium black .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1-Deoxy-D-glycero-D-gulo-heptitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group in its precursor can be reduced to form the heptitol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium black is commonly used for reduction reactions.
Substitution: Reagents such as acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: this compound.
Substitution: Acetylated derivatives of the heptitol.
Scientific Research Applications
1-Deoxy-D-glycero-D-gulo-heptitol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism by which 1-Deoxy-D-glycero-D-gulo-heptitol exerts its effects is primarily through its interactions with enzymes and other proteins. Its multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their bioavailability and function .
Comparison with Similar Compounds
Similar Compounds
D-glycero-D-gulo-heptose: A heptose sugar with similar structural features.
D-glycero-D-ido-heptose: Another heptose sugar with different stereochemistry.
2-deoxy-D-gluco-heptose: A deoxy sugar with a similar carbon backbone.
Uniqueness
1-Deoxy-D-glycero-D-gulo-heptitol is unique due to its specific stereochemistry and the presence of a deoxy group, which differentiates it from other heptoses and heptitols. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
5328-46-1 |
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Molecular Formula |
C7H16O6 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3 |
InChI Key |
CCLARULDIPFTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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